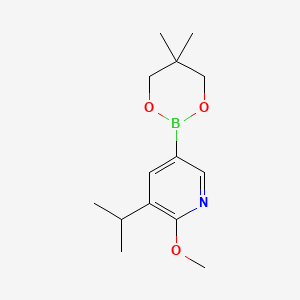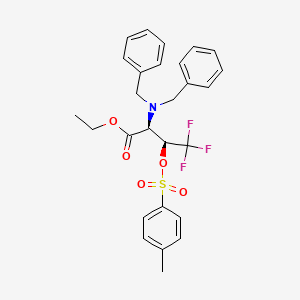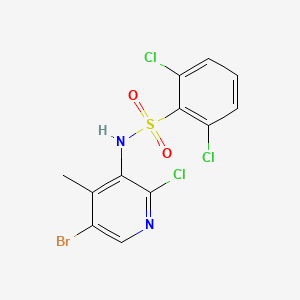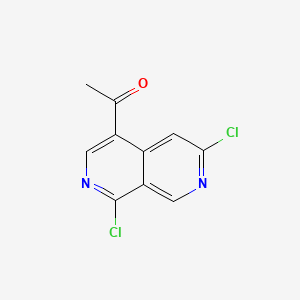
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone is a chemical compound belonging to the naphthyridine family. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone typically involves the functionalization of the naphthyridine core. One common synthetic route includes the reaction of 2,7-dichloro-1,6-naphthyridine with ethanone derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: The compound is used in various biological assays to study its effects on different cell lines and biological pathways.
Industrial Applications: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound may also interact with DNA and other cellular components, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone can be compared with other naphthyridine derivatives such as:
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological properties and applications .
Eigenschaften
Molekularformel |
C10H6Cl2N2O |
|---|---|
Molekulargewicht |
241.07 g/mol |
IUPAC-Name |
1-(1,6-dichloro-2,7-naphthyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H6Cl2N2O/c1-5(15)7-3-14-10(12)8-4-13-9(11)2-6(7)8/h2-4H,1H3 |
InChI-Schlüssel |
ZBZOCGZDBHNMQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(C2=CN=C(C=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)
![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)

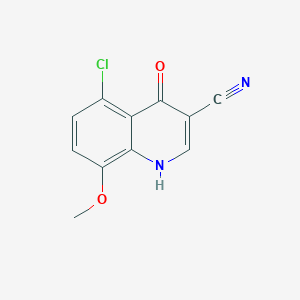
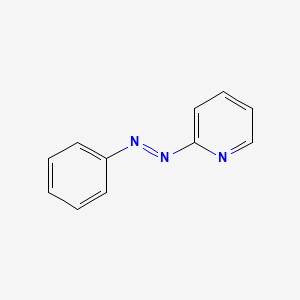
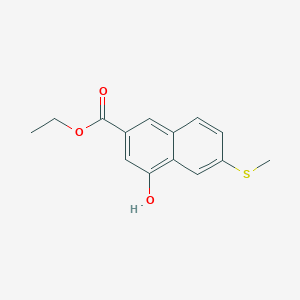
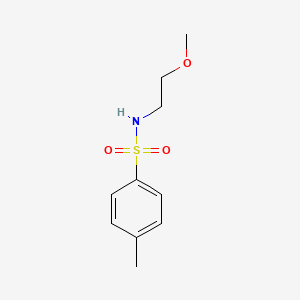

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
